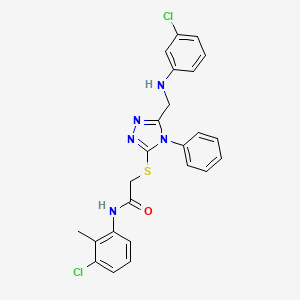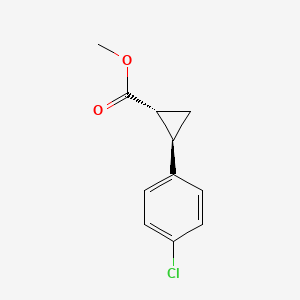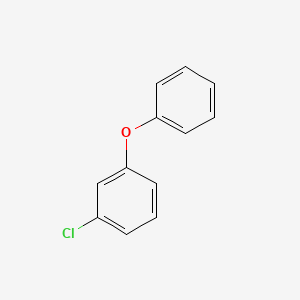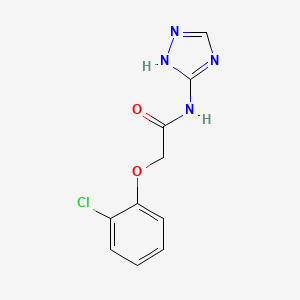
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with the general formula R1R2C=NNH2. This specific compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 4-aminophenyl ethanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic or neutral conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
4-aminophenyl ethanone+2,4-dinitrophenylhydrazine→(1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry
In chemistry, (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones with aldehydes and ketones makes it valuable in analytical chemistry.
Biology
In biological research, this compound is used in the study of enzyme kinetics and inhibition. It can act as a substrate or inhibitor in various biochemical assays, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In industrial applications, this compound is used in the synthesis of dyes and pigments. Its ability to form colored complexes with metal ions makes it useful in the production of colorants for textiles and other materials.
作用机制
The mechanism of action of (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and affecting biochemical pathways. For example, it may inhibit the activity of certain oxidoreductases by forming stable complexes with the enzyme’s active site.
相似化合物的比较
Similar Compounds
- (1E)-1-(4-aminophenyl)ethanone (2,4-dinitrophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dichlorophenyl)hydrazone
- (1E)-1-(4-aminophenyl)ethanone (2,4-dimethylphenyl)hydrazone
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Conclusion
This compound is a multifaceted compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
属性
分子式 |
C14H13N5O4 |
|---|---|
分子量 |
315.28 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H13N5O4/c1-9(10-2-4-11(15)5-3-10)16-17-13-7-6-12(18(20)21)8-14(13)19(22)23/h2-8,17H,15H2,1H3/b16-9+ |
InChI 键 |
JAOIQBFZAKKXON-CXUHLZMHSA-N |
手性 SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=C(C=C2)N |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B12003022.png)


![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)


![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)



